3-Bromo-1-(triisopropylsilyl)indole
Overview
Description
3-Bromo-1-(triisopropylsilyl)indole is a chemical compound with the molecular formula C17H26BrNSi and a molecular weight of 352.39 . It is a solid at 20 degrees Celsius .
Synthesis Analysis
The synthesis of indole derivatives, including 3-Bromo-1-(triisopropylsilyl)indole, has been a focus of many researchers due to their potential as pharmaceutical compounds . A novel methodology for the synthesis of functionalised indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates has been described .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(triisopropylsilyl)indole is characterized by a benzene ring fused to a pyrrole ring, with a bromine atom and a triisopropylsilyl group attached .Physical And Chemical Properties Analysis
3-Bromo-1-(triisopropylsilyl)indole is a solid at 20 degrees Celsius . Its molecular weight is 352.39 .Scientific Research Applications
Direct C-3 Lithiation of 1-(Triisopropylsilyl)indole
1-(Triisopropylsilyl)indole can be directly lithiated at the 3-position, which is then reacted with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles (Matsuzono, Fukuda, & Iwao, 2001). This process is significant in the synthesis of various indole derivatives.
Synthesis and Alkynylation of Indoles
The compound is useful in the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, which is then used for direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012). This demonstrates its utility in creating complex molecular structures.
Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles
Various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated using Me2AlCl under CO2 pressure to yield indole-3-carboxylic acids (Nemoto et al., 2016). This illustrates the compound's role in modifying indole structures for potential pharmaceutical applications.
Synthesis of 3-Hydroxyl-bromo Indole Derivatives
The compound is involved in the synthesis of 3-hydroxyl-bromo indole derivatives, which have significant applications in medicine and industry (Wei, 2011). These derivatives are particularly notable for their antitumor and analgesic properties.
Bromo-Amination of Indoles
A method for bromo-amination of indoles using hypervalent iodine(III) under metal-free conditions has been developed, yielding 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida, & Togo, 2015). This showcases the versatility of 3-Bromo-1-(triisopropylsilyl)indole in synthesizing biologically active molecules.
C2-Selective Alkynylation of Indoles
This compound is used in the C2-selective alkynylation of indoles, providing a single-step access to substituted alkynyl indoles with high C2 selectivity (Tolnai, Ganss, Brand, & Waser, 2013). This process is important for synthesizing complex organic molecules.
Safety And Hazards
properties
IUPAC Name |
(3-bromoindol-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELAHBNAGHGPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451073 | |
Record name | 3-Bromo-1-(triisopropylsilyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(triisopropylsilyl)indole | |
CAS RN |
148249-36-9 | |
Record name | 3-Bromo-1-(triisopropylsilyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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